molecular formula C28H22O2 B2675497 1-[6-(6-Acetyl-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylen-5-yl]ethanone CAS No. 21879-03-8

1-[6-(6-Acetyl-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylen-5-yl]ethanone

Cat. No. B2675497
CAS RN: 21879-03-8
M. Wt: 390.482
InChI Key: XXCZIJRSDSZOPY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of atoms. Unfortunately, the specific molecular structure for “1-[6-(6-Acetyl-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylen-5-yl]ethanone” is not available in the current literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its appearance, density, melting point, boiling point, and other characteristics. Unfortunately, the specific physical and chemical properties for “1-[6-(6-Acetyl-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylen-5-yl]ethanone” are not available in the current literature .

Scientific Research Applications

Bridging the Gap: Attractive 3c–4e Interactions in peri-Substituted Acenaphthylenes

This study explores a series of peri-substituted acenaphthylenes, examining their molecular structures and the impact of different substituents on their properties. The research highlights the potential for these compounds in studying peri interactions and electron bonding, which can be crucial for developing new materials with specific electronic properties (Diamond et al., 2014).

Synthesis and Chemical Characterisation of Some New Diheteroaryl Thienothiophene Derivatives

This paper describes the synthesis and characterization of new compounds involving thienothiophene derivatives, showcasing the versatility of these compounds in creating a range of chemical structures. Such research underlines the potential for using acenaphthylene derivatives in synthesizing novel compounds with possible applications in materials science and organic electronics (Mabkhot et al., 2011).

Synthesis, Characterization, and Biological Evaluation of 6-(5-Chloro-8-Hydroxynapthalene-2-yl)-4(4-Hydroxyphenyl)-4-5-Dihydroxypyrimidin-2(1h)-One

This study focuses on the synthesis and antimicrobial activity evaluation of a compound derived from chloronaphthalen-1-ol, demonstrating the potential biological applications of acenaphthylene derivatives. The research indicates the possibility of exploring these compounds for their antimicrobial properties, which could be useful in pharmaceutical applications (Sherekar et al., 2022).

New Synthetic Routes to Biologically Interesting Geranylated Acetophenones from Melicope Semecarpifolia and Their Unnatural Prenylated and Farnesylated Derivatives

This paper presents a synthetic approach for biologically interesting acetophenones, highlighting the broader scope of acenaphthylene derivatives in synthesizing compounds with potential biological and medicinal applications. The research sheds light on the possibility of creating diverse compounds with valuable biological activities (Xia et al., 2010).

Future Directions

The future directions for research on “1-[6-(6-Acetyl-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylen-5-yl]ethanone” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would require extensive laboratory work and collaboration among researchers in the field .

properties

IUPAC Name

1-[6-(6-acetyl-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylen-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O2/c1-15(29)21-11-7-17-3-5-19-9-13-23(27(21)25(17)19)24-14-10-20-6-4-18-8-12-22(16(2)30)28(24)26(18)20/h7-14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCZIJRSDSZOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C2CCC3=C2C1=C(C=C3)C4=C5C(=CC=C6C5=C(CC6)C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(6-Acetyl-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylen-5-yl]ethanone

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